molecular formula C11H21N3O B6641067 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol

3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol

Cat. No.: B6641067
M. Wt: 211.30 g/mol
InChI Key: YIZMCWDABBGZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol typically involves the reaction of 1-methylpyrazole with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of 1-methylpyrazole with 3-chloropentan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
  • 4-Methyl-1-phenyl-1H-pyrazole

Uniqueness

3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol is unique due to its specific structural features, including the presence of both a pyrazole ring and a pentanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-4-11(2,5-6-15)12-7-10-8-13-14(3)9-10/h8-9,12,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZMCWDABBGZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCO)NCC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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